5'-Formyl-4'-methoxy-2'-methylbiphenyl-4-carbonitrile
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Overview
Description
5’-Formyl-4’-methoxy-2’-methylbiphenyl-4-carbonitrile: is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a formyl group, a methoxy group, a methyl group, and a carbonitrile group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Formyl-4’-methoxy-2’-methylbiphenyl-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives that have substituents at specific positions.
Methoxylation: The methoxy group can be introduced using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Nitrile Formation: The nitrile group can be introduced using cyanogen bromide (BrCN) or other suitable nitrile-forming reagents.
Industrial Production Methods: Industrial production of 5’-Formyl-4’-methoxy-2’-methylbiphenyl-4-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, H2/Pd-C
Substitution: NaOH, KOH, nucleophiles like amines or thiols
Major Products:
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biological Probes: Used in the development of probes for studying biological processes.
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Medicine:
Therapeutic Agents: Investigated for potential therapeutic properties in treating various diseases.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Dyes and Pigments: Intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5’-Formyl-4’-methoxy-2’-methylbiphenyl-4-carbonitrile depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the nitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
- 5-Bromo-4-formyl-2-methoxyphenyl acetate
- Methyl 5-formyl-2-methoxybenzoate
- 5-Formyl-4-methoxy-2-methylbenzoic acid
Comparison:
- Structural Differences: The presence of different substituents (e.g., bromo, methyl, acetate) leads to variations in chemical reactivity and properties.
- Unique Features: 5’-Formyl-4’-methoxy-2’-methylbiphenyl-4-carbonitrile has a unique combination of formyl, methoxy, methyl, and nitrile groups, making it distinct in its reactivity and potential applications.
This detailed article provides a comprehensive overview of 5’-Formyl-4’-methoxy-2’-methylbiphenyl-4-carbonitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
923281-66-7 |
---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-(5-formyl-4-methoxy-2-methylphenyl)benzonitrile |
InChI |
InChI=1S/C16H13NO2/c1-11-7-16(19-2)14(10-18)8-15(11)13-5-3-12(9-17)4-6-13/h3-8,10H,1-2H3 |
InChI Key |
DSESGYDONPFJDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=C(C=C2)C#N)C=O)OC |
Origin of Product |
United States |
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